

# (R)-N-(tert-Butoxycarbonyl)leucinol preparation

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## Compound of Interest

Compound Name: *Boc-D-Leucinol*

Cat. No.: *B012834*

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An In-depth Technical Guide to the Preparation of (R)-N-(tert-Butoxycarbonyl)leucinol

## Introduction

(R)-N-(tert-Butoxycarbonyl)leucinol, commonly referred to as (R)-Boc-leucinol, is a chiral amino alcohol derivative of significant importance in the fields of organic synthesis and medicinal chemistry. As a versatile chiral building block, it serves as a key intermediate in the synthesis of a wide array of complex molecules, including peptide mimetics, pharmaceutical agents, and chiral ligands.<sup>[1][2]</sup> The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality provides stability under various reaction conditions, such as basic and nucleophilic environments, while allowing for easy removal under mild acidic conditions, making it an ideal component in multi-step synthetic strategies.<sup>[3][4]</sup>

This technical guide provides a comprehensive overview of the primary synthetic routes for preparing (R)-N-(tert-Butoxycarbonyl)leucinol. It includes detailed experimental protocols, comparative quantitative data, and workflow diagrams to assist researchers, scientists, and drug development professionals in their synthetic endeavors.

## Synthetic Methodologies

The preparation of (R)-N-Boc-leucinol is predominantly achieved through two reliable synthetic pathways:

- Method A: Reduction of (R)-N-Boc-leucine. This is a common and straightforward approach that starts with the commercially available and enantiomerically pure amino acid derivative,

(R)-N-Boc-leucine. The carboxylic acid functional group is selectively reduced to a primary alcohol.

- Method B: N-Boc Protection of (R)-leucinol. This alternative route begins with the chiral amino alcohol (R)-leucinol. The amine group is then protected using di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O) or a similar Boc-donating reagent.[\[3\]](#)

The choice between these methods often depends on the availability and cost of the starting materials. Both pathways are effective in producing the target compound in high yield and purity.

## Quantitative Data Summary

The following tables summarize quantitative data associated with the synthesis of N-Boc protected amino alcohols, providing a benchmark for expected outcomes.

Table 1: Comparison of Synthetic Protocols

Method	Key Reagents	Typical Yield (%)	Purity (%)	Analytical Method	Reference(s)
A: Reduction of Boc-Amino Acid	Lithium borohydride (LiBH <sub>4</sub> ) in THF	~90%	>98%	HPLC, GC	<a href="#">[5]</a> <a href="#">[6]</a>

| B: Boc-Protection of Amino Alcohol | Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O), Triethylamine (TEA) | 94% | >98% | Column Chromatography |[\[7\]](#) |

Table 2: Physicochemical Properties of (R)-N-Boc-leucinol

Property	Value	Reference(s)
CAS Number	<b>82010-31-9 (for L-enantiomer)</b>	<a href="#">[8]</a>
Molecular Formula	C <sub>11</sub> H <sub>23</sub> NO <sub>3</sub>	<a href="#">[2]</a>
Molecular Weight	217.31 g/mol	<a href="#">[2]</a>
Appearance	White to off-white solid or colorless oil	<a href="#">[1]</a> <a href="#">[2]</a>

| Purity | >98.0% | |

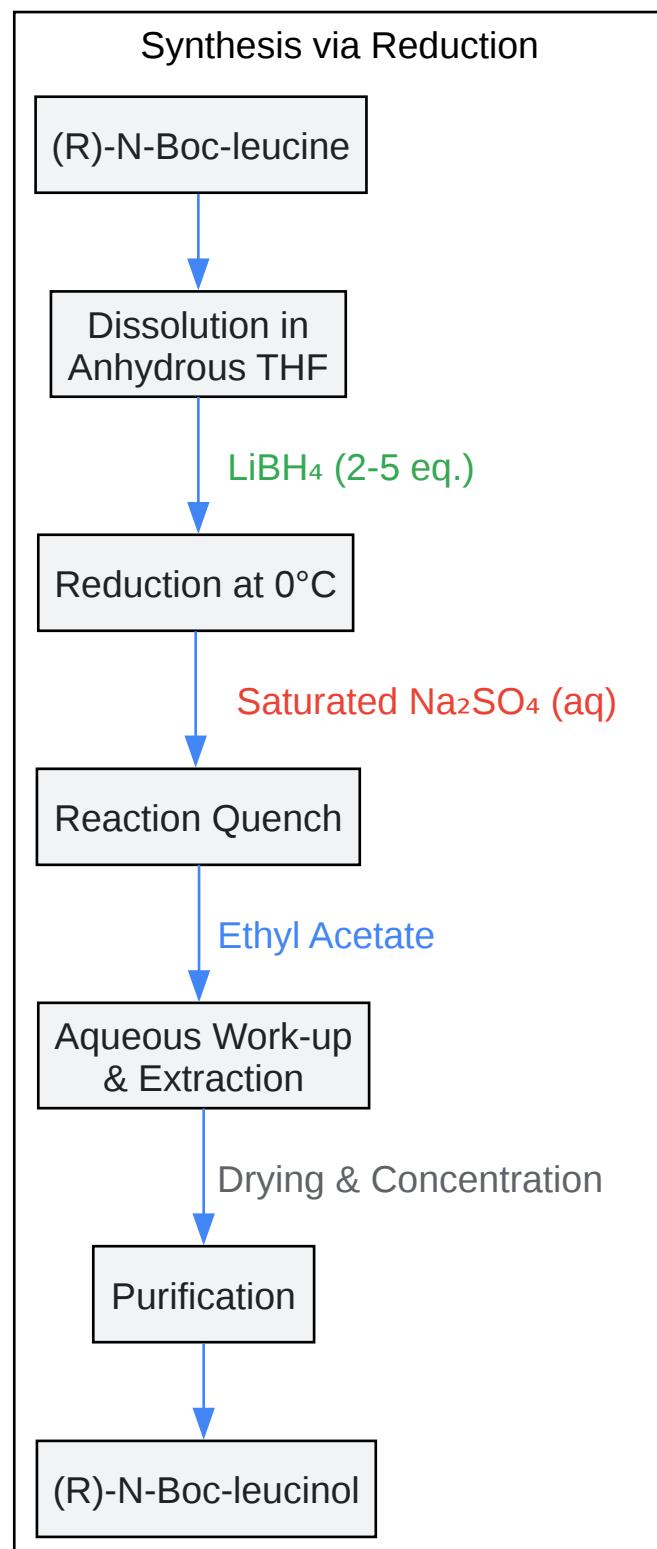
## Experimental Protocols

The following sections provide detailed, step-by-step procedures for the two primary synthetic methods. Note: The protocols are adapted for the (R)-enantiomer based on established procedures for the L-enantiomer.

### Method A: Reduction of (R)-N-Boc-leucine

This protocol details the reduction of the carboxylic acid group of (R)-N-Boc-leucine to a primary alcohol using lithium borohydride.

Logical Workflow for Method A



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Caption: Workflow for the synthesis of (R)-N-Boc-leucinol via reduction.

**Materials:**

- (R)-N-Boc-leucine
- Lithium borohydride ( $\text{LiBH}_4$ )
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) solution
- Ethyl acetate
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ )

**Procedure:**

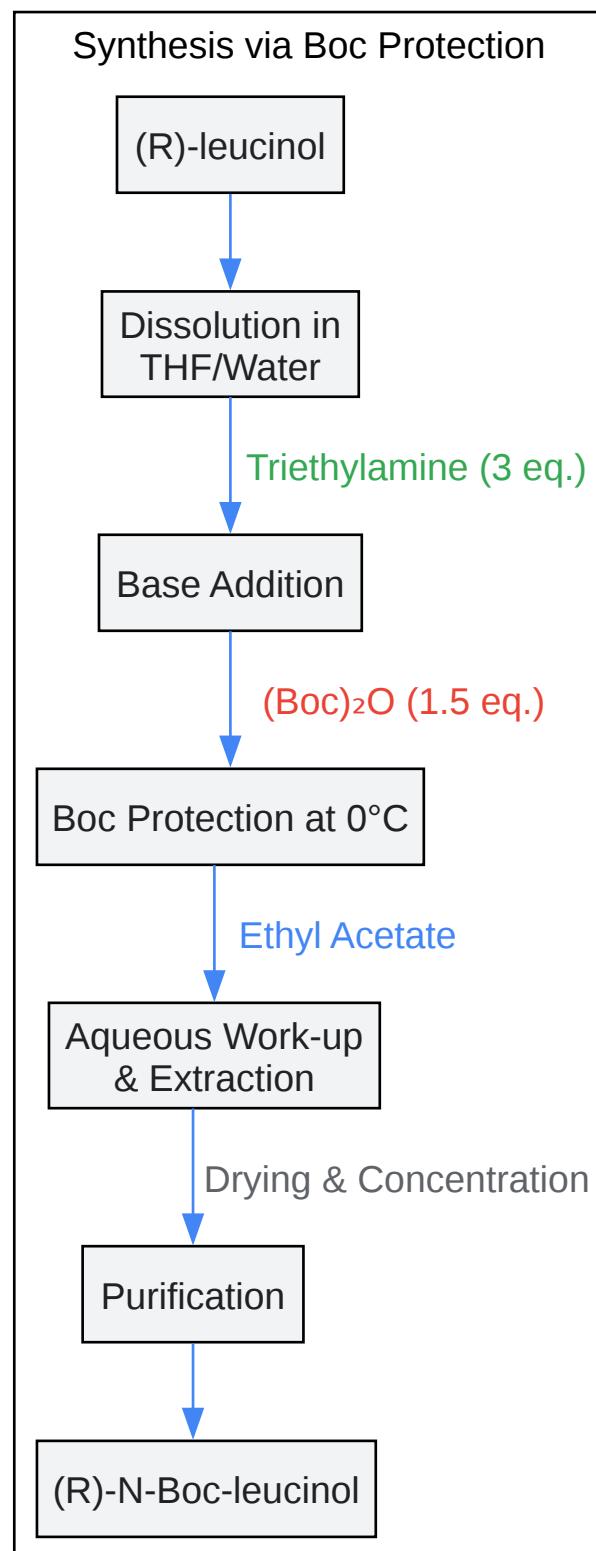
- Dissolve (R)-N-Boc-leucine (1.0 eq.) in anhydrous tetrahydrofuran (THF).
- Cool the resulting solution to 0 °C in an ice-water bath under a nitrogen atmosphere.
- To the stirred solution, add lithium borohydride ( $\text{LiBH}_4$ , 2.0 - 5.0 eq.) portion-wise, ensuring the temperature remains at 0 °C.<sup>[5]</sup>
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours.<sup>[5]</sup>
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess  $\text{LiBH}_4$  by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate.<sup>[5]</sup>
- Remove the volatile solvents (THF) under reduced pressure using a rotary evaporator.
- Dilute the remaining residue with water and extract the aqueous phase three times with ethyl acetate.<sup>[5]</sup>

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude (R)-N-Boc-leucinol.[\[5\]](#)
- If necessary, purify the crude product by silica gel column chromatography.

## Method B: N-Boc Protection of (R)-leucinol

This protocol describes the protection of the primary amine of (R)-leucinol using di-tert-butyl dicarbonate.

Logical Workflow for Method B



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Caption: Workflow for the synthesis of (R)-N-Boc-leucinol via N-protection.

**Materials:**

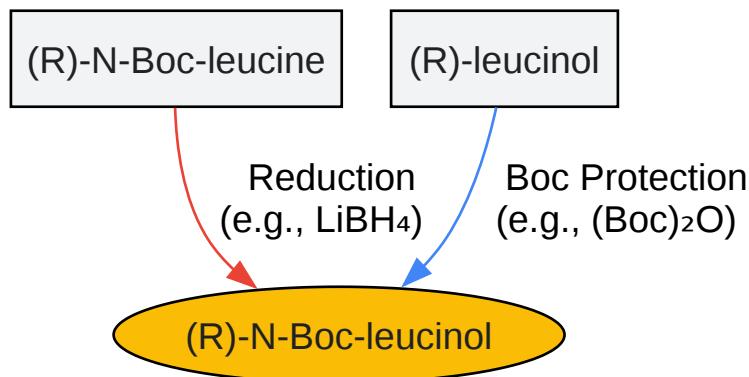
- (R)-leucinol
- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Tetrahydrofuran (THF)
- Water
- Ethyl acetate
- Brine

**Procedure:**

- In a round-bottom flask, dissolve (R)-leucinol (1.0 eq.) and triethylamine (3.0 eq.) in a 2:1 v/v mixture of THF and water.<sup>[9]</sup>
- Stir the solution at room temperature for 5 minutes until all solids have dissolved.
- Cool the reaction mixture to 0 °C using an ice-water bath.
- Add di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O, 1.5 eq.) to the solution in a single portion.<sup>[9]</sup>
- Stir the reaction vigorously at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4-6 hours.<sup>[9]</sup>
- Monitor the reaction via TLC until the starting amine is consumed.
- Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- The resulting crude product can be purified by column chromatography if needed to yield pure (R)-N-Boc-leucinol.

## General Synthetic Pathways Overview

The relationship between the starting materials and the final product highlights the two convergent synthetic strategies available for preparing (R)-N-Boc-leucinol.



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